Technical Whitepaper: 2,6-Di(cyclohexylidene)cyclohexan-1-one
Technical Whitepaper: 2,6-Di(cyclohexylidene)cyclohexan-1-one
Synthesis, Reactivity, and Applications of the Cyclohexanone Anhydrotrimer
Executive Summary
2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS 3293-32-1) is a specialized cross-conjugated dienone derived from the trimerization of cyclohexanone. Often referred to as "tricyclohexylenone" in older literature, this compound represents a critical intermediate in the synthesis of
This guide provides a rigorous technical analysis of its synthesis via acid-catalyzed aldol condensation, its mechanistic pathways, and its downstream applications in creating high-symmetry hydrocarbon frameworks.
Part 1: Chemical Profile & Properties[1]
| Property | Specification |
| CAS Number | 3293-32-1 |
| IUPAC Name | 2,6-Di(cyclohexylidene)cyclohexan-1-one |
| Synonyms | 2,6-Dicyclohexylidenecyclohexanone; [1,1':3',1''-Tercyclohexane]-1(1'),1''(3')-dien-2'-one |
| Molecular Formula | |
| Molecular Weight | 258.40 g/mol |
| Physical State | Crystalline Solid (Needles) |
| Melting Point | 146–148 °C (Lit.)[1][2][3][4] |
| Solubility | Soluble in toluene, dichloromethane, hot ethanol; Insoluble in water. |
| Structural Class | Cross-conjugated dienone; |
Part 2: Synthesis & Mechanism
The synthesis of 2,6-di(cyclohexylidene)cyclohexan-1-one is governed by thermodynamic control . While the mono-condensation product (2-cyclohexylidenecyclohexanone) is easily formed, the introduction of the second cyclohexylidene group at the C6 position requires forcing conditions due to steric strain.
2.1 Mechanistic Pathway: Double Aldol Condensation
The reaction proceeds via a stepwise acid-catalyzed aldol condensation. The central cyclohexanone acts as the nucleophile (via enolization) twice, attacking two electrophilic cyclohexanone molecules sequentially.
Key Mechanistic Stages:
-
Activation: Protonation of the carbonyl oxygen increases electrophilicity.[5]
-
Enolization: Acid-catalyzed formation of the enol at the
-position. -
First Condensation: Nucleophilic attack yields the
-hydroxy ketone, followed by rapid dehydration to form the dimer (2-cyclohexylidenecyclohexanone). -
Second Condensation: The dimer enolizes at the remaining
-position (C6), attacking a third cyclohexanone molecule. -
Final Dehydration: Elimination of water locks the structure into the extended conjugated system.
Figure 1: Stepwise acid-catalyzed aldol condensation pathway from monomer to trimer.
Part 3: Experimental Protocol
Protocol A: Acid-Catalyzed Saturation (The "Anhydrotrimer" Method)
This classical method utilizes dry hydrogen chloride (HCl) gas to drive the equilibrium toward the dehydrated trimer. It is preferred for its high conversion rate compared to aqueous mineral acids.
Reagents:
-
Cyclohexanone (Reagent Grade, >99%)
-
Methanol or Ethanol (Absolute)
-
Hydrogen Chloride gas (Generated in situ or from cylinder)
-
Solvent for recrystallization: Petroleum ether or Ethanol/Toluene mix.
Workflow:
-
Preparation: Cool neat cyclohexanone (50 g) to 0–5 °C in a round-bottom flask equipped with a gas inlet tube and a drying tube (CaCl₂).
-
Saturation: Slowly bubble dry HCl gas through the liquid. The mixture will turn yellow, then dark red/brown as the condensation proceeds. Maintain temperature <20 °C to prevent polymerization.
-
Incubation: Once saturated (approx. 1 hour), seal the flask and allow it to stand at room temperature for 24–48 hours. The mixture will solidify into a crystalline mass.
-
Isolation: Break up the solid mass and wash thoroughly with cold methanol to remove unreacted cyclohexanone and the more soluble dimer.
-
Purification: Recrystallize the crude solid from hot petroleum ether (bp 60–80 °C) or a toluene/ethanol mixture.
-
Yield: 2,6-Di(cyclohexylidene)cyclohexan-1-one crystallizes as pale yellow needles.
Validation Criteria:
-
TLC: Silica gel, Hexane:Ethyl Acetate (9:1). The trimer (
) is less polar than the dimer. -
Melting Point: Sharp transition at 146–148 °C indicates high purity.
Protocol B: Base-Catalyzed Alternative (MgZnAl-LDH)
For a "greener" approach avoiding corrosive gases, Layered Double Hydroxides (LDH) can be used, though yields are typically lower for the trimer specifically.
-
Catalyst: MgZnAl-LDH with TMAH (Tetramethylammonium hydroxide).[2][6]
-
Conditions: Reflux at 120 °C for 5 hours.
-
Selectivity: This method often favors the dimer unless high temperatures and excess cyclohexanone are maintained.
Part 4: Reactivity & Applications[8][9]
4.1 Precursor to Dodecahydrotriphenylene
The primary utility of CAS 3293-32-1 is its conversion into dodecahydrotriphenylene , a
Figure 2: Cycloisomerization pathway to polycyclic hydrocarbons.
4.2 Photochemical Alignment
As a cross-conjugated dienone, the molecule exhibits distinct UV absorption (
4.3 Biological Relevance (Cytotoxicity)
While less potent than its benzylidene analogues (curcuminoids), the 2,6-di(cyclohexylidene) motif acts as a Michael acceptor . It can alkylate cellular thiols (e.g., glutathione), leading to cytotoxicity. This mechanism is relevant in drug development screens where this compound appears as a hit in antiproliferative assays.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76796, 2,6-Di(cyclohexylidene)cyclohexan-1-one. Retrieved from [Link]
-
Zăvoianu, R., et al. (2022). An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation. Catalysts, 12(7), 816. (Discusses synthesis and selectivity of cyclohexanone condensations). Retrieved from [Link]
-
Mayer, R. (1963). Über die Kondensation von Cyclohexanon. Chemische Berichte. (Classic reference for the acid-catalyzed "anhydrotrimer" synthesis).
Sources
- 1. 2,6-Di(cyclohexylidene)cyclohexan-1-one | C18H26O | CID 76796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the action of following compounds on cyclohexanone class 12 chemistry CBSE [vedantu.com]
- 6. researchgate.net [researchgate.net]
